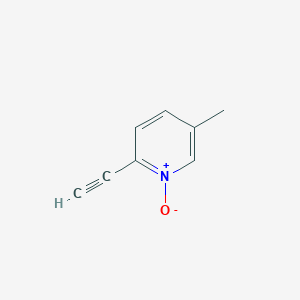

2-Ethynyl-5-methylpyridine 1-oxide

描述

Position of Pyridine (B92270) N-Oxides within Heterocyclic Chemistry and Organic Synthesis

Pyridine N-oxides are a well-established and vital class of heterocyclic compounds in organic synthesis. researchgate.netsemanticscholar.org Their significance stems from their enhanced reactivity compared to the parent pyridine ring, making them valuable synthetic intermediates. researchgate.netsemanticscholar.org The N-oxide functional group alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions. researchgate.netsemanticscholar.org This dual reactivity allows for the introduction of a wide array of functional groups onto the pyridine scaffold, which is a common motif in many biologically active molecules and functional materials. researchgate.netsemanticscholar.org

The N-O bond in pyridine N-oxides can act as an electron donor, facilitating electrophilic attack at the 2- and 4-positions of the ring. wikipedia.org Conversely, the N-oxide can be a good leaving group, which, in conjunction with activating agents, promotes nucleophilic substitution. researchgate.net This versatile reactivity has led to the development of numerous synthetic methodologies for the preparation of substituted pyridines that would be otherwise difficult to synthesize. researchgate.netsemanticscholar.org Furthermore, pyridine N-oxides themselves have found applications as oxidizing reagents, ligands in coordination chemistry, and have been identified in some natural products. wikipedia.orgresearchgate.netarkat-usa.org

Structural Distinctiveness and Reactivity Potential of 2-Ethynyl-5-methylpyridine (B1282359) 1-oxide

The chemical entity 2-Ethynyl-5-methylpyridine 1-oxide possesses a unique combination of functional groups that suggests a rich and varied reactivity profile. The structure combines the activated pyridine N-oxide core with a reactive ethynyl (B1212043) (alkyne) group at the 2-position and a methyl group at the 5-position.

The N-oxide group is expected to direct functionalization to the positions ortho and para to it. The ethynyl group, being a site of high electron density, is susceptible to a variety of transformations. It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles, and can undergo various coupling reactions, like the Sonogashira coupling, to form more complex molecular architectures. The methyl group at the 5-position can also influence the reactivity of the ring through its electronic and steric effects.

The interplay between the N-oxide and the ethynyl group is of particular interest. The electron-withdrawing nature of the N-oxide may influence the reactivity of the adjacent ethynyl group, and conversely, the ethynyl group can impact the electronic distribution within the pyridine ring system. This unique structural arrangement suggests that this compound could serve as a versatile building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Pyridine N-oxide | C₅H₅NO | 95.10 | Parent pyridine N-oxide structure. wikipedia.org |

| 2-Methylpyridine (B31789) 1-oxide | C₆H₇NO | 109.13 | N-oxide with a methyl group at the 2-position. fda.gov |

| 2-Ethynyl-5-methylpyridine | C₈H₇N | 117.15 | Parent pyridine with ethynyl and methyl groups. sigmaaldrich.com |

| This compound | C₈H₇NO | 133.15 | Target compound with N-oxide, ethynyl, and methyl groups. |

Note: Data for this compound is calculated based on its chemical formula.

Overview of Current Research Landscape and Emerging Research Gaps

A review of the current scientific literature indicates that while the parent scaffolds of pyridine N-oxides and ethynylpyridines are extensively studied, there is a noticeable lack of specific research focused on this compound. The synthesis and reactivity of various substituted pyridine N-oxides have been a subject of considerable research, leading to a broad understanding of their chemical behavior. researchgate.netsemanticscholar.orgarkat-usa.org Similarly, the functionalization of pyridines with ethynyl groups has been explored for the construction of complex molecules.

The primary research gap, therefore, is the synthesis, characterization, and exploration of the reactivity of this compound itself. The development of an efficient synthetic route to this compound would be the first crucial step. Following its synthesis, a thorough investigation of its reactivity would be warranted. This would involve exploring its participation in various organic transformations, such as those mentioned previously (cycloadditions, coupling reactions), and examining the regioselectivity of these reactions under the influence of the N-oxide and methyl substituents.

Furthermore, the potential applications of this molecule and its derivatives remain unexplored. Given the prevalence of substituted pyridines in pharmacologically active compounds, it is conceivable that derivatives of this compound could exhibit interesting biological properties. Research into this area would represent a significant contribution to the field of medicinal chemistry. The unique electronic and structural features of this compound could also make it a candidate for applications in materials science, for example, as a ligand for novel metal complexes or as a building block for functional polymers. The lack of data on this specific molecule presents a clear opportunity for new and impactful research in heterocyclic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKMSCJGDWVNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)C#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357045 | |

| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499187-53-0 | |

| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Ethynyl 5 Methylpyridine 1 Oxide and Analogues

Direct N-Oxidation Methods for Pyridine (B92270) Derivatives

The conversion of pyridine derivatives to their corresponding N-oxides is a fundamental and widely employed transformation in heterocyclic chemistry. researchgate.net The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic reagents. semanticscholar.org This activation makes pyridine N-oxides versatile intermediates for the synthesis of substituted pyridines. semanticscholar.orgscilit.com

Direct N-oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. arkat-usa.org Other oxidizing systems include hydrogen peroxide in acetic acid or in the presence of catalysts like methyltrioxorhenium (MTO). researchgate.netarkat-usa.org For a substrate such as 2-ethynyl-5-methylpyridine (B1282359), these methods would be applied to directly oxidize the nitrogen atom, yielding the target compound, 2-Ethynyl-5-methylpyridine 1-oxide. The choice of reagent can be critical to avoid unwanted side reactions with other functional groups on the pyridine ring. For instance, the MTO-catalyzed oxidation with hydrogen peroxide is noted for its efficiency, often requiring only catalytic amounts of the rhenium compound. arkat-usa.org

Table 1: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions, various solvents | researchgate.net |

| Hydrogen Peroxide / Acetic Acid | Elevated temperatures | arkat-usa.orgorgsyn.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO, aqueous H₂O₂ | arkat-usa.org |

| Dimethyldioxirane (DMD) | Acetone solvent | arkat-usa.org |

Functionalization of Pre-formed Pyridine N-Oxide Scaffolds

Once the pyridine N-oxide is formed, its activated ring system allows for a variety of functionalization reactions that are challenging to perform on the parent pyridine. nih.gov These methods leverage the N-oxide group to direct substitution to specific positions, primarily the C2 and C4 carbons.

Transition Metal-Catalyzed C-H Functionalization

In recent decades, transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of pyridine rings, offering high atom economy and novel reaction pathways. beilstein-journals.orgnih.gov The pyridine N-oxide group is an excellent directing group for these transformations, facilitating regioselective C-C bond formation.

Palladium catalysis has been successfully employed for the direct C-H alkenylation and arylation of pyridine N-oxides. researchgate.net These oxidative coupling reactions demonstrate excellent regioselectivity for the ortho-position (C2). acs.orgnih.gov

In a typical alkenylation reaction, a pyridine N-oxide is coupled with an olefin in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant. researchgate.netacs.org This method produces ortho-alkenylated pyridine N-oxides with high regio- and stereoselectivity. researchgate.netacs.org The resulting 2-alkenylpyridine N-oxides can be readily deoxygenated to furnish the corresponding 2-alkenylpyridines, making this a highly useful two-step process for pyridine functionalization. semanticscholar.org

Similarly, direct arylation couples pyridine N-oxides with arenes. acs.orgnih.gov Early examples used unactivated arenes as coupling partners with a palladium catalyst and a silver-based oxidant, affording ortho-arylated products. acs.org More recent developments have expanded the scope to include potassium aryl- and heteroaryltrifluoroborates as the aryl source. nih.govrsc.org These reactions, often catalyzed by ligand-free Pd(OAc)₂, proceed via C-H bond activation and offer a broad substrate scope with moderate to high yields. nih.govrsc.org The process is highly site-selective for the C2-position of the pyridine N-oxide. rsc.org

The regioselective introduction of alkyl groups at the C2 position of pyridine N-oxides can also be achieved through transition metal catalysis. An unexpected palladium-catalyzed C-H activation and cross-coupling reaction has been developed between pyridine N-oxides and nonactivated secondary alkyl bromides. beilstein-journals.orgacs.org This reaction utilizes a Pd(OAc)₂/dppf catalyst system and provides a practical route to 2-alkylpyridine derivatives. beilstein-journals.org Mechanistic studies suggest that the cleavage of the C-Br bond may involve a radical-type process, which is an unusual pathway for palladium-catalyzed cross-couplings of secondary aliphatic electrophiles. beilstein-journals.orgacs.org

Alternative modern strategies have emerged that avoid transition metals. For example, a base-promoted deborylative alkylation using 1,1-diborylalkanes as the alkyl source proceeds with excellent regioselectivity for the C2 position of pyridine N-oxides. nih.gov Furthermore, visible-light-induced photoredox catalysis has been developed for the direct C2 alkylation, which proceeds under mild conditions and is consistent with the formation of a radical intermediate. acs.org

Photochemical Rearrangement Pathways for Pyridine N-Oxides

Photochemistry offers unique reaction pathways for the transformation of pyridine N-oxides, often leading to products that are inaccessible through thermal reactions. acs.org These light-induced reactions can lead to skeletal rearrangements and the introduction of functional groups at positions not typically activated by the N-oxide group.

A significant challenge in pyridine chemistry is the selective functionalization of the C3 position due to the ring's inherent electronic properties. nih.govnih.gov Recently, a novel photochemical strategy has been developed for the formal C3-hydroxylation of pyridines by leveraging the valence isomerization of pyridine N-oxides. nih.govnih.govelsevierpure.comacs.org

This metal-free transformation is initiated by the photoexcitation of the pyridine N-oxide to an excited singlet state, which then collapses into a highly strained, non-isolable oxaziridine (B8769555) intermediate. nih.govacs.orgrsc.org It is proposed that this reactive intermediate can then undergo a fascinating "oxygen walk" mechanism, leading to valence isomerization and the translocation of the oxygen atom to the C3 position. nih.govacs.org An acid-promoted ring-opening of the subsequent intermediate furnishes the C3-hydroxylated pyridine product. nih.govacs.org This method is noted for its operational simplicity and its tolerance for a diverse array of functional groups, making it a powerful tool for the late-stage functionalization of complex pyridine-containing molecules. nih.govacs.orgacs.org

Table 2: List of Mentioned Compounds

| Compound Name | Structure | Role/Mention |

|---|---|---|

| 2-Ethynyl-5-methylpyridine | C₈H₇N | Starting material |

| This compound | C₈H₇NO | Target compound |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | Oxidizing agent |

| Methyltrioxorhenium (MTO) | CH₃O₃Re | Oxidation catalyst |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd | Catalyst |

| 3-Hydroxypyridine | C₅H₅NO | Product of photochemical rearrangement |

Introduction and Transformation of the Ethynyl (B1212043) Moiety on Pyridine Rings

The introduction of an ethynyl group onto a pyridine ring is a crucial step in the synthesis of this compound. Various strategies have been developed for this purpose, followed by reactions of the resulting ethynyl-metallated derivatives.

Strategies for Ethynyl Group Installation

A primary and widely used method for installing an ethynyl group onto a pyridine ring is the Sonogashira cross-coupling reaction. soton.ac.ukscirp.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For pyridyl systems, this involves the reaction of a halopyridine with a suitable alkyne. soton.ac.ukscirp.orgabertay.ac.uk

The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, including 2-amino-3-bromopyridines, to produce the corresponding 2-amino-3-alkynylpyridines in good yields. scirp.orgresearchgate.net The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures, and can tolerate a range of functional groups. soton.ac.ukwikipedia.org For instance, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently. soton.ac.uk The choice of catalyst, base, and solvent can be optimized to achieve high yields. scirp.org

Reactions of Ethynyl-Metallated Pyridine Derivatives (e.g., with Ketones)

Once the ethynyl group is installed, the resulting ethynylpyridine can be further functionalized. A common approach involves the formation of an ethynyl-metallated pyridine derivative, typically an organolithium species, by deprotonation of the terminal alkyne with a strong base like n-butyllithium (n-BuLi). clockss.orgquimicaorganica.org These lithiated intermediates are potent nucleophiles and can react with a variety of electrophiles, including ketones. clockss.orgquimicaorganica.org

The reaction of a lithiated ethynylpyridine with a ketone results in the formation of a tertiary alcohol, a propargyl alcohol derivative. This reaction provides a straightforward method for constructing more complex molecular architectures. The lithiation of substituted pyridines generally occurs at low temperatures in anhydrous solvents like ether or tetrahydrofuran (B95107) (THF). clockss.org The use of hindered lithium reagents such as lithium diisopropylamide (LDA) can sometimes be advantageous to avoid addition to the C=N bond of the pyridine ring. clockss.org

Derivatization Strategies from Related Pyridine N-Oxide Precursors

The synthesis of this compound can also be approached through the derivatization of readily available pyridine N-oxide precursors, such as those derived from 3-methylpyridine (B133936).

Synthetic Routes from 3-Methylpyridine 1-oxide Intermediates

3-Methylpyridine 1-oxide is a common starting material in the synthesis of substituted pyridine N-oxides. orgsyn.orgsigmaaldrich.com It can be prepared by the oxidation of 3-methylpyridine using various oxidizing agents, including hydrogen peroxide in glacial acetic acid, peracetic acid, or perbenzoic acid. orgsyn.org A method for preparing 3-methylpyridine-N-oxide involves mixing 3-methylpyridine with a catalyst, such as a mixture of phosphomolybdic acid and molybdenum trioxide, and then reacting it with hydrogen peroxide. google.com

Once 3-methylpyridine 1-oxide is obtained, further functionalization is required to introduce the ethynyl group at the 2-position. This often involves a sequence of reactions. For example, rearrangement reactions of pyridine N-oxides can be utilized. Treatment of a pyridine N-oxide with acetic anhydride (B1165640) can lead to the formation of an acetoxy-substituted pyridine, which can then be a precursor for further transformations. stackexchange.comguidechem.comlookchem.comacs.org The mechanism of this rearrangement has been studied and can be influenced by the substituents on the pyridine ring. guidechem.comlookchem.comacs.org For instance, the thermal rearrangement of pyridine N-oxide with acetic anhydride yields 2-acetoxypyridine. lookchem.com

Following the introduction of a suitable leaving group at the 2-position, a cross-coupling reaction, such as the Sonogashira coupling, can be employed to install the ethynyl moiety, leading to the desired 2-ethynyl-5-methylpyridine, which can then be oxidized to the final product, this compound. The oxidation of the pyridine nitrogen to the N-oxide is a well-established transformation and can be achieved with various reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. google.comnih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of N-Oxide Reactivity

The pyridine (B92270) N-oxide moiety is not merely a passive spectator; it actively participates in and influences the course of various chemical transformations. Its unique electronic properties render it a powerful tool for activating the pyridine ring towards both nucleophilic and electrophilic attacks.

Role of N-Oxide as an Activating Group in Nucleophilic and Electrophilic Processes

The N-oxide functional group significantly modulates the electron density of the pyridine ring, thereby activating it for a range of chemical reactions. This activation is a consequence of the dipolar nature of the N-O bond, where the oxygen atom is electron-rich and the nitrogen atom is electron-deficient. This electronic perturbation makes the C2 and C6 positions of the pyridine ring susceptible to nucleophilic attack. A variety of nucleophiles can be introduced at the C2-position of pyridine N-oxides, often facilitated by an activating agent like a phosphonium (B103445) salt (PyBroP), providing a mild alternative to traditional SNAr chemistry. researchgate.net

Conversely, the N-oxide can also direct electrophilic substitution. For instance, nitration of 3,5-dimethoxypyridine (B18298) N-oxide leads to the formation of 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide. arkat-usa.org The N-oxide group can also facilitate reactions at positions more remote from the nitrogen atom.

The N-oxide itself can act as a nucleophilic oxidant. thieme-connect.de In the presence of metal catalysts, heteroaromatic N-oxides can effect a diverse range of oxidative transformations. thieme-connect.de This reactivity stems from the nucleophilicity of the oxygen atom and the relative weakness of the N-O bond. thieme-connect.de

Detailed Analysis of Rearrangement Mechanisms (e.g., 1,3-Oxazepine Intermediates)

Pyridine N-oxides can undergo fascinating rearrangement reactions, often proceeding through transient intermediates. While the direct observation of intermediates like 1,3-oxazepines from 2-ethynyl-5-methylpyridine (B1282359) 1-oxide is not explicitly detailed in the provided search results, the general reactivity patterns of pyridine N-oxides suggest the plausibility of such pathways.

A well-documented rearrangement is the Boekelheide reaction, where α-picoline N-oxides rearrange to hydroxymethylpyridines. wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.orgfu-berlin.de This type of rearrangement highlights the ability of the N-oxide to facilitate transformations of adjacent side chains.

Photochemical irradiations of heteroaromatic N-oxides are known to produce various rearranged products. wur.nl These reactions are often proposed to proceed through highly strained oxaziridine (B8769555) intermediates, although these are typically too unstable to be isolated. wur.nl The subsequent thermal or photochemical breakdown of these intermediates can lead to a variety of products, including ring-expanded structures or deoxygenated pyridines.

Reactivity at the Ethynyl (B1212043) Group

The ethynyl group at the C2 position of the pyridine ring is a hub of reactivity, readily participating in cycloaddition and cross-coupling reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Ethynyl Hetarenes)

The electron-deficient nature of the ethynyl group in 2-ethynyl-5-methylpyridine 1-oxide makes it an excellent dienophile or dipolarophile in cycloaddition reactions. Heteroaromatic N-oxides themselves can function as 1,3-dipoles in [3+2] cycloaddition reactions with electron-deficient alkenes. thieme-connect.de

More specifically, the ethynyl group of ethynyl hetarenes can react with 1,3-dipoles such as nitrile oxides, azomethine ylides, nitrones, azides, and diazoalkanes. uchicago.edusci-rad.com These [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered nitrogen-containing heterocycles. uchicago.edusci-rad.com For example, the reaction of nitrile N-oxides with alkynes is a well-established method for synthesizing isoxazoles. sci-rad.com

Palladium-Catalyzed Cross-Coupling Reactivity

The terminal alkyne functionality of this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed oxidative cross-coupling reactions have been successfully employed to couple pyridine N-oxides with various partners, including indoles and other five-membered heterocycles like triazoles, thiophenes, and furans. sigmaaldrich.comnih.govrsc.org These reactions often proceed via a double C-H bond activation mechanism, facilitated by a palladium(II) catalyst and an oxidant such as silver carbonate. sigmaaldrich.comnih.govrsc.org The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation (in the case of coupling partners like boronic acids in Suzuki coupling), and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com

Regiochemical and Stereochemical Control in Derivatization

Achieving regiochemical and stereochemical control is paramount in the synthesis of complex molecules. The inherent reactivity patterns of this compound, guided by the electronic and steric influences of its functional groups, allow for a degree of selectivity in its derivatization.

In nucleophilic additions to the pyridine N-oxide ring, the C2 and C6 positions are electronically favored. researchgate.net The presence of the ethynyl group at C2 and the methyl group at C5 will sterically and electronically influence the preferred site of attack.

In 1,3-dipolar cycloadditions involving the ethynyl group, the regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. For instance, in reactions with nitrile N-oxides, the reaction with arylacetylenes can proceed with full regioselectivity. sci-rad.com

Palladium-catalyzed cross-coupling reactions on the pyridine N-oxide scaffold can also exhibit high regioselectivity. For example, Pd(II)-catalyzed oxidative coupling with indoles shows high selectivity. sigmaaldrich.com Similarly, the coupling with five-membered heterocycles provides an efficient and regioselective route to unsymmetrical biheteroaryl molecules. rsc.org The choice of catalyst, ligands, and reaction conditions plays a crucial role in dictating the regiochemical outcome of these transformations.

Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reactivity of this compound necessitates a detailed analysis of its reaction kinetics and thermodynamics. This section aims to present quantitative data that describes the rates and energetic profiles of reactions involving this compound. However, a review of the current scientific literature indicates a notable absence of specific experimental studies on the reaction kinetics and thermodynamics of this compound.

Detailed research findings, including data on reaction rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound, are not publicly available at this time. Such data is crucial for predicting the feasibility, spontaneity, and speed of chemical transformations under various conditions.

For context, kinetic studies on related pyridine N-oxide compounds often involve techniques such as UV-vis spectroscopy, NMR spectroscopy, or chromatography to monitor the concentration of reactants and products over time. This allows for the determination of the rate law and the corresponding rate constants. For instance, a sensitivity analysis of the kinetic model for the N-oxidation of 2-methylpyridine (B31789) has been performed to understand how individual kinetic and equilibrium constants influence the reaction profile. researchgate.net

Thermodynamic data is typically obtained through calorimetric measurements or calculated using computational chemistry methods. These values provide insight into the energy changes that occur during a reaction, indicating whether a reaction is exothermic or endothermic and whether it leads to an increase or decrease in disorder.

In the absence of specific data for this compound, the following tables have been constructed to illustrate the type of data that would be presented if available from experimental research. The values provided are hypothetical and for illustrative purposes only.

Hypothetical Reaction Kinetic Data

This table illustrates the kind of data that would be generated from kinetic studies on a hypothetical reaction, such as a [3+2] cycloaddition involving the N-oxide functionality.

| Reaction Type | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| [3+2] Cycloaddition | 298 | Data not available | Data not available |

| [3+2] Cycloaddition | 318 | Data not available | Data not available |

| Nucleophilic Addition | 298 | Data not available | Data not available |

Hypothetical Thermodynamic Data

This table shows the type of thermodynamic parameters that would be determined for the formation of this compound or for its participation in a chemical reaction.

| Parameter | Value |

| Standard Enthalpy of Formation (ΔHf°) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available |

| Standard Molar Entropy (S°) | Data not available |

Further research is required to experimentally determine the kinetic and thermodynamic parameters for reactions involving this compound. This data would be invaluable for the optimization of synthetic routes and the development of new applications for this compound.

Computational and Theoretical Chemistry of 2 Ethynyl 5 Methylpyridine 1 Oxide Systems

Electronic Structure and Molecular Geometry Calculations

Computational techniques are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in 2-ethynyl-5-methylpyridine (B1282359) 1-oxide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the ground state properties of molecular systems, including substituted pyridine (B92270) N-oxides. researchgate.netnih.gov By approximating the electron density, DFT calculations can accurately predict molecular geometries, bond lengths, and bond angles. For instance, studies on related pyridine N-oxide derivatives have shown that the N-O bond length is sensitive to the nature of substituents on the pyridine ring. researchgate.netresearchgate.net Electron-donating groups, like the methyl group in 2-ethynyl-5-methylpyridine 1-oxide, are expected to influence the electron density distribution and structural parameters. researchgate.netresearchgate.net

DFT calculations, often employing functionals like B3LYP and PBE0 with basis sets such as cc-pVTZ, provide reliable predictions of these ground state properties. researchgate.netnih.gov For a series of substituted pyridine N-oxides, DFT has been used to analyze the influence of substituents on the geometry and the semipolar N→O bond. researchgate.net These theoretical investigations are often corroborated by experimental data from techniques like gas-phase electron diffraction. researchgate.net

Table 1: Calculated Ground State Properties of Substituted Pyridine N-Oxides using DFT

| Compound | Method | N-O Bond Length (Å) | N-C Bond Lengths (Å) |

|---|---|---|---|

| Pyridine N-oxide | B3LYP/cc-pVTZ | 1.271 | 1.369, 1.369 |

| 4-Methylpyridine N-oxide | B3LYP/cc-pVTZ | 1.271 | 1.369, 1.369 |

| 4-Nitropyridine (B72724) N-oxide | B3LYP/cc-pVTZ | 1.261 | 1.374, 1.374 |

This table presents a selection of calculated bond lengths for related pyridine N-oxide compounds to illustrate the utility of DFT in determining ground state geometries. The values are based on findings from quantum chemical studies on substituted pyridine N-oxides. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound are critical for predicting its reactivity towards electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital Energies of a Related Pyridine Derivative

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | DFT/B3LYP/6-31G | - | - | 3.88 |

| EPBZ-NH2 Derivative | DFT/B3LYP/6-31G | - | - | ~2.88 - 4.01 |

This table shows representative FMO data for a complex heterocyclic system, illustrating the type of information gained from such analyses. The HOMO-LUMO gap provides insights into the chemical stability and reactivity. espublisher.com

Molecular Electrostatic Potential (MEP) and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For pyridine N-oxides, the oxygen atom of the N-oxide group is a region of high negative potential, making it a prime site for protonation and interaction with electrophiles. nih.gov

Photophysical Property Prediction and Excited State Investigations

Computational methods are also indispensable for exploring the behavior of molecules upon absorption of light, providing a theoretical framework for understanding their photophysical and photochemical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic excited states of molecules. acs.org It allows for the prediction of UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For substituted pyridine N-oxides, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strengths of these transitions, which correlate with the intensity of the absorption bands. researchgate.net

Furthermore, TD-DFT can be used to model the properties of the lowest singlet and triplet excited states, which are crucial for understanding fluorescence and phosphorescence phenomena. rsc.org While many pyridine N-oxide derivatives are non-emissive due to fast non-radiative decay pathways, computational studies can elucidate the nature of these excited states and the factors that influence their deactivation. rsc.org

Modeling of Photochemical Reaction Pathways (e.g., Valence Isomerization)

Pyridine N-oxides are known to undergo a variety of photochemical reactions, including deoxygenation and rearrangement. rsc.orgwur.nl A key photochemical process is valence isomerization, which is thought to proceed through highly strained intermediates like oxaziridines. acs.orgnih.gov Upon irradiation, the pyridine N-oxide can be excited to a singlet state, which can then rearrange to an oxaziridine (B8769555) intermediate. acs.org This intermediate can then undergo further reactions, leading to the formation of various products.

Computational modeling can be used to map out the potential energy surfaces for these photochemical reaction pathways. rsc.org By calculating the energies of transition states and intermediates, researchers can gain a detailed mechanistic understanding of these complex transformations. For this compound, theoretical studies could explore how the substituents influence the stability of the oxaziridine intermediate and the branching ratios between different photochemical pathways, such as deoxygenation versus rearrangement. acs.org

Reaction Mechanism Probing through Transition State Theory and Energy Profile Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving pyridine N-oxides. By employing methods such as Density Functional Theory (DFT), chemists can map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory (TST) is a cornerstone in the computational study of reaction kinetics. It allows for the calculation of reaction rate constants based on the properties of the reactants and the transition state. For instance, in the study of reactions involving hydroxyl radicals with substituted anilines, a process analogous to potential reactions of substituted pyridine N-oxides, computational methods like M06-2X and CCSD(T) have been used to compute the reaction mechanism and kinetics. mdpi.com The analysis of the PES reveals the most favorable reaction pathways by identifying the transition states with the lowest energy barriers. mdpi.com

Energy profile analysis provides a visual representation of the energy changes that occur as a reaction progresses. For a given reaction, the profile plots the potential energy against the reaction coordinate. Key points on this profile include energy minima corresponding to stable species (reactants, intermediates, and products) and energy maxima corresponding to transition states. The height of the energy barrier, or activation energy, determines the rate of the reaction.

In the context of pyridine N-oxide chemistry, computational studies can unravel the mechanisms of various transformations, such as nucleophilic and electrophilic substitutions. The oxygen atom of the N-oxide group can act as an internal nucleophile or influence the reactivity of the pyridine ring. scripps.edu For example, in reactions with electrophiles, the initial attack often occurs at the N-oxide oxygen, followed by subsequent rearrangement or substitution. scripps.edu Theoretical calculations can model these steps, providing the geometries and energies of the transition states involved and helping to predict the regioselectivity of such reactions.

Furthermore, computational models have been successfully applied to understand the catalytic activity of various complexes in reactions involving N-oxides. For example, DFT calculations have been instrumental in elucidating the mechanism of alcohol oxidation by N-oxides catalyzed by ruthenium complexes. researchgate.net These studies provide a detailed understanding of the catalytic cycle, which is essential for optimizing reaction conditions and developing more efficient catalysts.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable information about the vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra of molecules like this compound.

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. nih.gov By calculating the harmonic frequencies, researchers can predict the positions of bands in the infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov The potential energy distribution (PED) analysis, often performed in conjunction with these calculations, allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.gov This detailed assignment is crucial for a thorough understanding of the molecule's vibrational characteristics. For instance, studies on similar pyridine derivatives, like 2-acetylpyridine, have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra, with average deviations of less than 4 cm⁻¹. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and transition energies, can be directly compared with experimental UV-Vis spectra. nih.gov Such calculations help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are influenced by substituents on the pyridine N-oxide ring.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data, aiding in the structural elucidation of complex molecules. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

The validation of these computationally predicted spectroscopic parameters against experimental data is a critical step. nih.govnih.gov A good correlation between theoretical and experimental spectra not only confirms the accuracy of the computational model but also provides a deeper understanding of the experimental observations. This synergy between theory and experiment is a hallmark of modern chemical research.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Experimental Validation |

|---|---|---|---|

| Vibrational (IR/Raman) | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | Comparison with experimental FT-IR and FT-Raman spectra. nih.govnih.gov |

| Electronic (UV-Vis) | TD-DFT | Excitation Energies, Oscillator Strengths | Comparison with experimental UV-Visible absorption spectra. nih.gov |

| NMR | GIAO | ¹H and ¹³C Chemical Shifts | Comparison with experimental NMR spectra. researchgate.net |

Theoretical Studies of Acid-Base Equilibria in Pyridine N-Oxides

The acid-base properties of pyridine N-oxides are of fundamental importance, influencing their reactivity, solubility, and biological activity. Computational chemistry offers powerful tools to investigate and quantify these properties.

The basicity of a pyridine N-oxide is typically characterized by the pKa of its conjugate acid. Theoretical methods can be used to calculate the gas-phase basicity or proton affinity, which are intrinsic measures of basicity. Furthermore, by incorporating a solvent model (e.g., the polarizable continuum model, PCM), it is possible to predict the pKa values in solution. These calculations involve determining the Gibbs free energy change for the deprotonation reaction.

Theoretical studies have shown that pyridine N-oxides are generally weaker bases than the corresponding pyridines. scripps.edu This can be attributed to the electron-withdrawing effect of the N-oxide group. Computational models can accurately capture the influence of substituents on the basicity of the pyridine N-oxide ring. For example, electron-donating groups are predicted to increase basicity, while electron-withdrawing groups decrease it.

A study on substituted 4-nitropyridine N-oxides utilized potentiometric titration to determine acidity constants and cationic homoconjugation constants in acetonitrile. acs.org These experimental results were complemented by ab initio calculations to understand the geometric and electronic effects on the acid-base properties. acs.org The calculations revealed changes in bond lengths, such as the N-O bond, upon protonation. acs.org

Moreover, theoretical studies can explore the formation of hydrogen bonds, which play a crucial role in the acid-base chemistry of these compounds in solution. Pyridine N-oxides are known to be strong hydrogen bond acceptors. rsc.org Computational methods can model the geometry and energetics of hydrogen-bonded complexes, providing insights into their stability and structure. For instance, upon protonation, pyridine N-oxides become strong hydrogen bond donors. rsc.org

| Compound | Experimental pKa | Theoretical Approach | Predicted pKa/Basicity Trend |

|---|---|---|---|

| Pyridine | 5.2 scripps.edu | DFT with solvent model | Pyridine is a stronger base than pyridine N-oxide. scripps.edu |

| Pyridine N-oxide | 0.79 scripps.edu |

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of 2-ethynyl-5-methylpyridine (B1282359) 1-oxide, offering detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment

The ¹H and ¹³C NMR spectra of 2-ethynyl-5-methylpyridine 1-oxide are predicted to exhibit distinct signals corresponding to the unique magnetic environments of its constituent nuclei. The N-oxide functionality significantly influences the electron distribution within the pyridine (B92270) ring, generally causing a downfield shift (deshielding) of the ring protons and carbons, especially at the ortho (C2, C6) and para (C4) positions, compared to the non-oxidized pyridine precursor.

In ¹H NMR, the protons on the pyridine ring, the methyl group, and the ethynyl (B1212043) group would appear as distinct multiplets or singlets. The chemical shifts are influenced by the electronic effects of the N-oxide, methyl, and ethynyl substituents. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with the carbons attached to the nitrogen (C2, C6) and the ethynyl carbons having characteristic chemical shifts. uoi.grlibretexts.org The n+1 rule allows for the determination of the number of adjacent protons, aiding in the assignment of signals. uoi.gr

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift (δ) values in ppm, referenced to tetramethylsilane (B1202638) (TMS). These are estimates based on data from analogous compounds such as 2-methylpyridine (B31789) 1-oxide and other substituted pyridines.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H (ethynyl) | ¹H | 3.0 - 3.5 | s | The acetylenic proton. |

| CH₃ | ¹H | 2.3 - 2.6 | s | Protons of the methyl group at C5. |

| H3 | ¹H | 7.2 - 7.5 | d | Influenced by neighboring ethynyl group and N-oxide. |

| H4 | ¹H | 7.0 - 7.3 | dd | Coupled to H3 and H6. |

| H6 | ¹H | 8.2 - 8.5 | d | Significantly deshielded by the adjacent N-oxide. |

| C (ethynyl) | ¹³C | 75 - 85 | s | Alkynyl carbons (two distinct signals expected). |

| CH₃ | ¹³C | 17 - 20 | q | Methyl carbon. |

| C5 | ¹³C | 130 - 135 | s | Carbon bearing the methyl group. |

| C3 | ¹³C | 125 - 130 | d | |

| C4 | ¹³C | 124 - 128 | d | |

| C6 | ¹³C | 138 - 142 | d | Deshielded by the adjacent N-oxide. |

| C2 | ¹³C | 148 - 152 | s | Carbon bearing the ethynyl group, deshielded by N-oxide. |

Application of Isotopic Labeling (e.g., ¹⁸O) for Mechanistic Support

Isotopic labeling is a powerful technique to probe reaction mechanisms and confirm spectroscopic assignments. While ¹⁸O is not directly NMR-active, its presence induces a small, measurable perturbation or isotope shift on the chemical shift of neighboring NMR-active nuclei, such as ¹³C or ¹⁵N.

For this compound, selective incorporation of an ¹⁸O isotope into the N-oxide group during synthesis would provide definitive evidence for its location. In the ¹³C NMR spectrum, the signals for C2 and C6 would exhibit a slight upfield shift or splitting compared to the unlabeled compound, confirming their proximity to the N-oxide functional group. Similarly, if the pyridine nitrogen were labeled with ¹⁵N (a spin-½ nucleus), the ¹⁸O isotope would induce a shift in the ¹⁵N NMR signal. This method is invaluable for tracking the fate of the oxygen atom in mechanistic studies of reactions involving the N-oxide moiety. nih.gov The use of isotopic labels like ¹⁵N and ¹³C has become a critical strategy for overcoming resolution limits and elucidating the structure of complex biomolecules and heterocycles. acs.orgnih.govnih.gov

Solution-State NMR for Dynamic Equilibrium Studies

Solution-state NMR is an exceptional tool for investigating dynamic processes such as conformational changes, tautomerism, and intermolecular interactions that occur on the NMR timescale. nih.govnih.gov For this compound, this technique can be employed to study phenomena like protonation equilibria. The N-oxide oxygen is a potential site for protonation; changes in pH would alter the chemical shifts and coupling constants of the pyridine ring nuclei, allowing for the determination of the pKa value.

Furthermore, dynamic NMR experiments, such as temperature-variation studies, can reveal information about the energetics of rotational barriers (e.g., around the C-C single bond of the ethynyl group) or intermolecular association, like hydrogen bonding between the N-oxide oxygen and protic solvents. These studies provide a window into the molecule's behavior and interactions in a solution environment, which is crucial for understanding its reactivity. researchgate.net

Solid-State NMR for Chalcogen-Bonded Systems

In the solid state, this compound can act as a chalcogen bond acceptor through its N-oxide oxygen atom. A chalcogen bond is a non-covalent interaction where a chalcogen atom (like O, S, Se, Te) acts as an electrophilic species. facetsjournal.com Solid-state NMR (ssNMR) is uniquely suited to probe the nature of these interactions directly. rsc.orgresearchgate.net

By co-crystallizing this compound with a chalcogen bond donor, ssNMR can provide precise measurements of the local electronic environment at the interaction site. sci-hub.se For instance, ¹⁵N ssNMR could be used to interrogate the pyridine nitrogen, whose chemical shift tensor would be sensitive to the formation of a chalcogen bond at the nearby oxygen. facetsjournal.com These experiments, often complemented by X-ray diffraction and quantum chemical calculations, establish direct correlations between spectroscopic parameters and the geometry of the chalcogen bond, offering fundamental insights into this important class of non-covalent interactions. facetsjournal.comrsc.org

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the characteristic frequencies of specific functional groups.

Characteristic Absorption Bands and Spectral Fingerprinting

The FTIR and Raman spectra of this compound are expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. The N-O stretching vibration in pyridine N-oxides is a particularly diagnostic band, typically appearing in the 1200-1300 cm⁻¹ region. ias.ac.innist.gov The ethynyl group gives rise to two distinct vibrations: the C≡C triple bond stretch, usually found between 2100-2260 cm⁻¹, and the ≡C-H stretch, which appears as a sharp band around 3300 cm⁻¹. Other important bands include those for the aromatic C-H and C-C stretching within the pyridine ring and the C-H stretching and bending modes of the methyl group. nih.gov

Predicted Characteristic Vibrational Frequencies for this compound

The following table summarizes the expected vibrational frequencies (in cm⁻¹) based on data from analogous compounds. ias.ac.innih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

| ≡C-H Stretch | Ethynyl | 3280 - 3320 | Strong, sharp | Diagnostic for a terminal alkyne. |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to weak | |

| C-H Stretch | Methyl Group | 2850 - 3000 | Medium | Asymmetric and symmetric stretches. |

| C≡C Stretch | Ethynyl | 2100 - 2150 | Weak to medium | Often stronger in Raman spectra. |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | Strong to medium | Multiple bands characteristic of the aromatic system. researchgate.net |

| N-O Stretch | N-Oxide | 1200 - 1300 | Strong | A key diagnostic band for pyridine N-oxides. ias.ac.in |

These vibrational frequencies collectively provide a robust method for identifying the compound and qualitatively assessing its purity. Deviations in these frequencies upon interaction with other molecules can also be used to study hydrogen or chalcogen bonding. rsc.org

Analysis of Chalcogen-Bonding Interactions in Pyridine N-Oxide Cocrystals

Chalcogen bonding (ChB) is a non-covalent interaction involving an electrophilic region on a chalcogen atom (Group 16) and a nucleophilic site. sci-hub.se The polar N⁺-O⁻ group in pyridine N-oxides makes them excellent chalcogen bond acceptors. The analysis of these interactions in cocrystals, particularly with chalcogenodiazoles like 3,4-dicyano-1,2,5-selenodiazole, is crucial for crystal engineering and the design of novel materials. acs.orgacs.org

Single-crystal X-ray diffraction is a primary tool for this analysis, revealing the precise geometry of the chalcogen bonds. acs.org Studies on cocrystals formed between various substituted pyridine N-oxides and chalcogenodiazoles show the presence of double chalcogen bonding interactions (Ch···O⁻-N⁺). acs.orgacs.org The substitution pattern on the pyridine N-oxide ring systematically influences the geometric features of these bonds. acs.org

Solid-state NMR spectroscopy, particularly focusing on ⁷⁷Se and ¹²⁵Te, offers further insight into the electronic environment of the chalcogen atom upon bond formation. acs.org A distinct correlation has been established between the chalcogen bond distance and the chemical shift tensor of the chalcogen atom. sci-hub.se Specifically, the smallest component of the ⁷⁷Se chemical shift tensor (δ₃₃) shows the strongest correlation with the chalcogen bond length. sci-hub.seacs.org Solution NMR studies also provide qualitative evidence that these chalcogen bonds can persist in solution. sci-hub.se

| ChB Donor | Pyridine N-Oxide Acceptor | Ch···O Distance (Å) | C-Ch···O Angle (°) | Reference |

|---|---|---|---|---|

| 3,4-dicyano-1,2,5-selenodiazole | Pyridine N-oxide | 2.6 - 2.8 | ~170 | acs.orgacs.org |

| 3,4-dicyano-1,2,5-telluradiazole | 4-Methylpyridine N-oxide | 2.7 - 2.9 | ~168 | acs.orgacs.org |

| 1,4-Bis(selenocyanatomethyl)tetrafluorobenzene | 4,4'-Bipyridine | 2.9 - 3.1 | ~180 | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and luminescence studies, is vital for understanding the electronic structure and excited-state properties of pyridine N-oxide and its derivatives.

UV-Vis Spectroscopy for Electronic Transitions

The electronic spectra of pyridine N-oxides are characterized by distinct absorption bands corresponding to electronic transitions within the molecule. umich.edu In aprotic solvents, pyridine N-oxide typically exhibits a strong π-π* transition band. umich.eduresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring. researchgate.net

For instance, the introduction of methyl groups, such as in 2,6-dimethylpyridine (B142122) N-oxide, can cause a blue shift (a shift to shorter wavelengths) of the main absorption band. umich.edu Conversely, protonation of the N-oxide oxygen atom leads to significant spectral changes, often resulting in a blue-shift of the long-wavelength π-π* band, indicating an alteration of the charge-transfer character of the transition. researchgate.netacs.org The study of these spectra in various solvents and conditions provides a detailed map of the molecule's electronic landscape. researchgate.net

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Aprotic Solvents | ~280 | π-π | umich.edu |

| 2,6-Dimethylpyridine N-oxide | Aprotic Solvents | 274 | π-π | umich.edu |

| 3-Iodo-2,6-dimethylpyridine N-oxide | Not Specified | 329 | n-π | umich.edu |

| Protonated Pyridine N-oxides | Acetonitrile | Blue-shifted vs. free base | π-π | researchgate.net |

Luminescence Studies of Pyridine N-Oxide Containing Complexes

Pyridine N-oxide and its derivatives can act as ligands, forming complexes with various metal ions and other Lewis acids, often resulting in luminescent materials. nih.govnih.gov The fluorescence or phosphorescence of these complexes is a key area of research for applications in organic functional materials and sensors. nih.gov

For example, lanthanide complexes with ligands derived from pyridine N-oxide can exhibit characteristic metal-centered fluorescence. nih.gov In these systems, the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion (e.g., Tb³⁺ or Eu³⁺), which then emits light at its characteristic wavelength. The efficiency of this energy transfer and the resulting luminescence intensity can be tuned by modifying the ligand structure. nih.gov

Complexes of pyridine N-oxides with boron compounds, such as BF₂CF₃, have also been synthesized and shown to be fluorescent in both solution and the solid state. nih.gov The color of the fluorescence in these materials can be dramatically altered by expanding the π-conjugated system of the pyridine N-oxide ligand. These boron complexes are noted for their stability and high quantum yields, making them promising for use as organic fluorophores. nih.gov

| Complex Type | Key Feature | Luminescence Type | Observation | Reference |

|---|---|---|---|---|

| Lanthanide (Tb³⁺, Eu³⁺) Complexes | Ligand-to-metal energy transfer | Metal-centered fluorescence | Ligand fluorescence is quenched; Tb³⁺ complex often more luminescent than Eu³⁺ complex. | nih.gov |

| Pyridine N-oxide-BF₂CF₃ Complexes | Charge transfer character | Fluorescence | Fluorescent in solution and solid state; color tunable by extending π-conjugation. | nih.gov |

| Acridinium Photocatalyst with Pyridine N-oxide | Single-electron oxidation | Fluorescence Quenching | Excited photocatalyst is quenched by 2,6-dichloropyridine (B45657) N-oxide. | acs.org |

Coordination Chemistry and Applications in Functional Materials

Ligand Design Principles Incorporating Pyridine (B92270) N-Oxide and Ethynyl (B1212043) Moieties

The design of 2-Ethynyl-5-methylpyridine (B1282359) 1-oxide as a ligand is predicated on the synergistic interplay between its three key components: the pyridine N-oxide group, the ethynyl substituent, and the methyl group.

Pyridine N-Oxide Moiety: The N-oxide group is the primary coordination site, acting as a hard oxygen donor. It is known to be a weaker base than the parent pyridine. wikipedia.org This modification of the pyridine ring suppresses direct coordination at the nitrogen atom and activates the carbon atoms at the 2- and 4-positions for substitution. wikipedia.org In coordination chemistry, pyridine N-oxides are versatile ligands that bind to metal ions through the oxygen atom. wikipedia.org The M-O-N bond angle in such complexes is typically around 130°. wikipedia.org The N-oxide oxygen is also a potent hydrogen and halogen bond acceptor, a crucial feature for crystal engineering. researchgate.netmdpi.com

Ethynyl Moiety: The ethynyl group at the 2-position introduces several key features. It is a rigid, linear functional group that can extend the ligand's structure, influencing the geometry of the resulting metal complexes and supramolecular assemblies. The terminal alkyne C-H bond can act as a hydrogen bond donor, complementing the acceptor capability of the N-oxide oxygen. nsf.gov This dual functionality is highly valuable for building specific and robust supramolecular synthons. Furthermore, the ethynyl group provides a reactive handle for post-synthetic modification or for the creation of extended π-conjugated systems.

Methyl Moiety: The methyl group at the 5-position has a more subtle, yet important, electronic influence. As an electron-donating group, it can slightly increase the electron density on the pyridine ring system, which may modulate the basicity and donor strength of the N-oxide oxygen. Its steric bulk is minimal, not significantly hindering the coordination at the oxygen atom.

The combination of a strong O-donor site, a directional hydrogen-bond donor, and a rigid structural extender makes 2-Ethynyl-5-methylpyridine 1-oxide a highly promising ligand for creating metal complexes with tailored properties and for engineering complex, multidimensional solid-state architectures.

Synthesis and Structural Characterization of Metal Complexes

The versatile nature of the pyridine N-oxide functional group allows for coordination with a wide array of metal ions, from transition metals to lanthanides. While specific studies on this compound are not extensively documented, its coordination behavior can be inferred from the rich chemistry of related pyridine N-oxide ligands.

Transition Metal Complexes with Pyridine N-Oxide Ligands (e.g., Co, Ni, Zn)

Pyridine N-oxide and its derivatives readily form stable complexes with first-row transition metals such as cobalt(II), nickel(II), and zinc(II). These metals typically form octahedral complexes of the type [M(L)₆]²⁺ where L is a monodentate pyridine N-oxide ligand. wikipedia.org However, the stoichiometry and coordination geometry can be influenced by the counter-ions and the specific substituents on the pyridine ring.

Cobalt (Co) Complexes: Cobalt(II) complexes with substituted pyridine N-oxides have been synthesized and structurally characterized. For example, in the compound [CoBr₂(2-methylpyridine N-oxide)₂], the Co(II) ion adopts a tetrahedral coordination geometry. nih.gov In other cases, such as with pyridinecarboxylic acid N-oxides, cobalt can form coordination polymers where the N-oxide acts as a bidentate ligand, coordinating through both the N-oxide and carboxylate oxygens. researchgate.net

Nickel (Ni) Complexes: Nickel(II) generally forms high-spin, kinetically labile complexes with pyridine N-oxide ligands. wikipedia.org Six-coordinate octahedral geometries are common, as seen in the foundational [Ni(ONC₅H₅)₆]²⁺ complex. wikipedia.org

Zinc (Zn) Complexes: A variety of zinc(II) complexes with pyridine N-oxide ligands have been reported, often showcasing diverse structural motifs. rsc.orgresearchgate.netresearchgate.net These range from discrete mononuclear or tetranuclear complexes to extended coordination polymers. researchgate.netepa.gov The N-oxide group in zinc complexes can also form bridging units, leading to dinuclear secondary building units (SBUs) of the type [Zn₂(N-oxide)₂], which have been utilized in the construction of metal-organic frameworks (MOFs). rsc.orgrsc.org

The presence of the ethynyl group in this compound would be expected to influence the packing of these complexes in the solid state through intermolecular interactions, potentially leading to novel materials with interesting electronic or porous properties.

| Metal Ion | Typical Coordination Geometry | Example Compound Class | Reference |

| Cobalt(II) | Tetrahedral, Octahedral | [CoX₂(L)₂], Coordination Polymers | nih.govresearchgate.net |

| Nickel(II) | Octahedral | [Ni(L)₆]²⁺ | wikipedia.org |

| Zinc(II) | Varies (Tetrahedral, Octahedral) | Discrete complexes, MOFs | rsc.orgrsc.org |

Lanthanide(III) Complexes and their Solution-State Behavior

The hard oxygen donor of the N-oxide group is particularly well-suited for coordinating to hard Lewis acidic lanthanide(III) ions. Ligands incorporating pyridine N-oxide moieties have been investigated for applications in lanthanide separation due to their ability to form stable complexes and exhibit selectivity across the lanthanide series. nih.govsemanticscholar.org

The coordination of Ln(III) ions with N-oxide ligands has been confirmed by spectroscopic methods, including IR and NMR. ias.ac.in For instance, in lanthanum(III) complexes, the coordination of the N-oxide oxygen to the metal ion leads to a deshielding of the pyridine ring protons, observable as a downfield shift in the NMR spectrum. ias.ac.in

Studies on lanthanide complexes with DOTA-like ligands where one acetate (B1210297) arm is replaced by a 2-methylpyridine-N-oxide group provide insight into their solution-state dynamics. nih.gov Variable-temperature ¹H NMR studies show that these complexes exist as isomers in solution, with the coordination geometry and isomeric distribution being influenced by the specific lanthanide ion. nih.gov The exchange between different isomeric forms, such as square-antiprismatic (SA) and twisted-square-antiprismatic (TSA), can be fast on the NMR timescale at room temperature. nih.gov Furthermore, the flexibility of the chelate ring formed by the pyridine N-oxide allows for different orientations of the pendant arm, leading to a dynamic equilibrium between syn and anti isomers in solution. nih.gov

Supramolecular Assembly and Crystal Engineering

The dual functionality of this compound, possessing both a strong hydrogen/halogen bond acceptor (N-O group) and a hydrogen bond donor (C≡C-H group), makes it an exemplary building block for crystal engineering and the rational design of supramolecular architectures.

Exploration of Chalcogen-Bonded and Hydrogen-Bonded Architectures

The oxygen atom of the pyridine N-oxide group is a highly effective acceptor for a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and chalcogen bonds. researchgate.netmdpi.comrsc.org

Hydrogen Bonding: The N-O group readily forms hydrogen bonds with various donors. japtronline.com Critically, the terminal alkyne C-H of the ethynyl group can act as a hydrogen bond donor. This donor-acceptor complementarity can be exploited to form robust self-assembled structures. Studies on cocrystals of diethynylpyridines have demonstrated the formation of C-H···O hydrogen bonds, which work in concert with other interactions to direct the supramolecular architecture. nsf.gov

Chalcogen Bonding: Chalcogen bonding is a directional non-covalent interaction involving elements of group 16 (S, Se, Te). The N-oxide oxygen has been shown to be an excellent chalcogen bond acceptor. researchgate.netnih.gov Systematic studies on cocrystals of substituted pyridine N-oxides with chalcogenodiazoles reveal the formation of strong, double chalcogen bonding interactions that are pivotal in the assembly of the crystal structure. researchgate.netacs.org The incorporation of an N-oxide functionality into conjugated materials has been shown to induce exceptionally strong intramolecular S–O chalcogen bonding, leading to rigidification of the molecular structure. rsc.orgresearchgate.net

Design of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The ability of pyridine N-oxide ligands to act as both terminal and bridging ligands makes them valuable components for these extended structures. nih.govnih.govresearchgate.net

The N-oxide group can bridge two metal centers, leading to the formation of 1D, 2D, or 3D networks. nih.gov For example, pyridine N-oxide derivatives have been used to link dinuclear copper(II) paddlewheel units into 1D coordination polymers. nih.gov In zinc chemistry, a pyridine dicarboxylic acid N-oxide ligand was used to create a 3D MOF featuring an unprecedented dinuclear [Zn₂(N-oxide)₂] secondary building unit (SBU), highlighting the structure-directing capability of this functional group. rsc.orgrsc.org

The ethynyl group in this compound offers further opportunities for designing CPs and MOFs. Its rigid and linear nature can be used to control the dimensionality and porosity of the resulting framework. While the pyridine N-oxide group coordinates to the metal center, the ethynyl group could remain available for solid-state polymerization reactions or for establishing secondary interactions, such as hydrogen bonding, that reinforce the framework structure.

| Interaction Type | Donor Moiety | Acceptor Moiety | Resulting Architecture | Reference |

| Hydrogen Bonding | Ethynyl C-H | N-Oxide Oxygen | Co-crystals, Supramolecular Polymers | nsf.govjaptronline.com |

| Chalcogen Bonding | Chalcogenodiazole | N-Oxide Oxygen | Co-crystals, Self-Assembled Aggregates | researchgate.netnih.gov |

| Coordination Bonding | N-Oxide Oxygen | Metal Ion (e.g., Zn, Cu) | Coordination Polymers, MOFs | rsc.orgnih.gov |

Development of Functional Materials based on Pyyridine N-Oxide Complexes

The unique electronic properties of pyridine N-oxides, characterized by the electron-donating N-oxide group, make them valuable building blocks for the development of advanced functional materials. The coordination of pyridine N-oxide ligands to metal centers can significantly influence the electronic structure, stability, and reactivity of the resulting complexes, paving the way for their application in diverse fields, including catalysis and materials science.

While specific catalytic applications for this compound are not extensively documented in publicly available research, the broader class of pyridine N-oxides has been widely explored in catalysis. These compounds can act as organocatalysts or as ligands for transition metal catalysts in a variety of organic transformations. mdpi.commdpi.com

Chiral pyridine N-oxides have emerged as powerful organocatalysts in asymmetric synthesis. mdpi.com Their ability to act as Lewis bases allows them to activate substrates and control the stereochemical outcome of reactions. For instance, they have been successfully employed in enantioselective allylations, propargylations, and aldol reactions. The steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining the efficiency and enantioselectivity of these catalysts. mdpi.com

In addition to organocatalysis, pyridine N-oxides are effective ligands in transition metal-catalyzed reactions. researchgate.net They can coordinate to various metal centers, modifying their catalytic activity and selectivity. For example, palladium complexes bearing pyridine N-oxide ligands have been utilized in cross-coupling reactions. Mechanistic studies on the direct arylation of pyridine N-oxide have provided evidence for cooperative catalysis between two distinct palladium centers. nih.gov

The catalytic activity of pyridine N-oxide derivatives is often influenced by the nature of the substituents on the pyridine ring. The introduction of an ethynyl group, as in the case of this compound, could potentially modulate the electronic properties of the ligand and, consequently, the catalytic performance of its metal complexes. The electron-withdrawing nature of the ethynyl group might influence the Lewis basicity of the N-oxide oxygen, which could be beneficial in certain catalytic cycles.

A summary of representative catalytic applications of pyridine N-oxide derivatives is presented in the table below.

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Chiral Pyridine N-Oxide | Asymmetric Allylation | Benzaldehyde | Homoallylic alcohol | mdpi.com |

| Chiral Bipyridine N,N'-dioxide | Asymmetric Allylation | 4-Methoxybenzaldehyde | Chiral homoallylic alcohol | mdpi.com |

| Palladium/Pyridine N-Oxide | Direct Arylation | Pyridine N-oxide | 2-Arylpyridine | nih.gov |

The application of this compound in organic electronics and conductive nanosheets is a nascent area of research. However, the constituent functional groups of the molecule, namely the pyridine N-oxide and the ethynyl moiety, suggest potential in this domain.

Pyridine N-oxides possess a significant dipole moment, which can lead to interesting intermolecular interactions and self-assembly properties. These characteristics are desirable for the design of new materials with specific electronic and optical properties. The electronic effects within the pyridine and pyridine N-oxide rings have been the subject of investigation, particularly in relation to their reactivity. rsc.org

The ethynyl group is a key component in many organic electronic materials. The polymerization of ethynyl-containing monomers can lead to the formation of conjugated polymers with extended π-systems, which are essential for charge transport. For instance, 2-ethynylpyridine has been used to synthesize various polymers, including poly(2-ethynyl-N-iodopyridinium iodide) and other water-soluble ionic conjugated polymers. sigmaaldrich.com These polymers exhibit interesting electro-optical and electrochemical properties, suggesting their potential use in electronic devices.

The combination of the pyridine N-oxide and the ethynyl group in a single molecule, as in this compound, could offer a unique platform for the design of novel functional materials. The pyridine N-oxide moiety could be used to tune the electronic properties of the polymer or to coordinate with metal ions for the formation of hybrid materials. The ethynyl group provides a reactive handle for polymerization or for surface functionalization.

While direct evidence for the use of this compound in conductive nanosheets is not currently available, the self-assembly properties of pyridine derivatives and the potential for forming extended conjugated systems through the ethynyl group suggest that this is a plausible area for future exploration. The development of such materials would likely involve the controlled polymerization of the monomer on a surface or at an interface to generate highly ordered, two-dimensional structures.

| Compound | Application | Relevant Properties | Reference |

| 2-Ethynylpyridine | Synthesis of conjugated polymers | Polymerizable ethynyl group, tunable electronic properties | sigmaaldrich.com |

| Pyridine N-oxide derivatives | Ligands for functional complexes | Dipole moment, coordination ability | researchgate.netrsc.org |

Exploration of Biological Activities and Structure Activity Relationships Excluding Clinical Data

Enzyme Inhibition Studies (e.g., Indoleamine Tryptophan Dioxygenase)

There is currently no available scientific literature that specifically investigates the inhibitory effects of 2-Ethynyl-5-methylpyridine (B1282359) 1-oxide on indoleamine tryptophan dioxygenase (IDO) or tryptophan dioxygenase (TDO). These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism and are targets for immunomodulatory and cancer therapies. nih.govbiorxiv.orgnih.govunamur.beresearchgate.net Inhibitors of these enzymes, such as 1-methyl-tryptophan, are structurally distinct from 2-Ethynyl-5-methylpyridine 1-oxide. lookchem.com Further research would be necessary to determine if this pyridine (B92270) derivative possesses any activity against these or other enzymes.

Antimicrobial and Antifungal Potency

The pyridine N-oxide and methylpyridinium structures are recognized for their potential as antimicrobial agents. niscpr.res.inmdpi.com

A study on the C2-functionalization of pyridine-1-oxide derivatives to create 5-methylpyridinium compounds revealed notable antibacterial activity. niscpr.res.in These synthesized derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of the compounds demonstrated good to moderate activity, with one derivative in particular showing significant potency against both bacterial strains. niscpr.res.in This suggests that the 5-methylpyridine 1-oxide scaffold, a core component of this compound, could contribute to antimicrobial properties.

The general class of pyridine derivatives has been explored for a wide range of antimicrobial activities, including against various bacteria and fungi. mdpi.comnih.gov However, without direct testing, the specific antimicrobial or antifungal potency of this compound remains speculative.

| Compound Type | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 5-Methylpyridinium Derivatives | S. aureus (Gram-positive) | Good to moderate antibacterial activity | niscpr.res.in |

| 5-Methylpyridinium Derivatives | E. coli (Gram-negative) | Good to moderate antibacterial activity | niscpr.res.in |

| General Pyridine Derivatives | Various bacteria and fungi | Broad antimicrobial potential | mdpi.comnih.gov |

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies for this compound are not available. However, research on analogous compounds provides insights into how structural modifications might influence biological efficacy.

In the context of mGluR5 antagonism, SAR studies on 2-alkynylpyridine derivatives have been conducted. gu.se For a series of potent noncompetitive mGluR5 antagonists based on the 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) scaffold, modifications at various positions of the pyridine and thiazole (B1198619) rings led to significant changes in potency. ebi.ac.uk These studies have resulted in the identification of compounds with substantially higher antagonist potency than the parent compounds MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP. ebi.ac.ukacs.org This highlights that the nature and position of substituents on the pyridine ring are critical for biological activity.